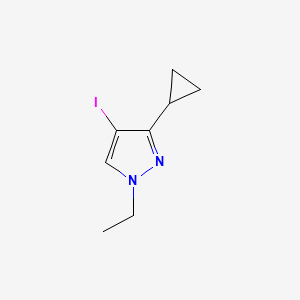

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole

CAS No.: 1354703-46-0

Cat. No.: VC8235047

Molecular Formula: C8H11IN2

Molecular Weight: 262.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1354703-46-0 |

|---|---|

| Molecular Formula | C8H11IN2 |

| Molecular Weight | 262.09 |

| IUPAC Name | 3-cyclopropyl-1-ethyl-4-iodopyrazole |

| Standard InChI | InChI=1S/C8H11IN2/c1-2-11-5-7(9)8(10-11)6-3-4-6/h5-6H,2-4H2,1H3 |

| Standard InChI Key | ZCCCNUCJXFNXKD-UHFFFAOYSA-N |

| SMILES | CCN1C=C(C(=N1)C2CC2)I |

| Canonical SMILES | CCN1C=C(C(=N1)C2CC2)I |

Introduction

3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole is a heterocyclic organic compound characterized by its unique structure, which includes a pyrazole ring with a cyclopropyl group at the 3-position, an ethyl group at the 1-position, and an iodine atom at the 4-position. Its molecular formula is C8H11IN2, and it has a molecular weight of approximately 262.09 g/mol, as reported by PubChem . This compound is notable for its potential applications in medicinal chemistry and materials science due to its distinctive structural features that influence its reactivity and biological activity.

Synthesis Methods

The synthesis of 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole typically involves cyclocondensation reactions. A common method includes the reaction of appropriate precursors under specific conditions to form the desired pyrazole ring structure. This approach allows for good yields while maintaining structural integrity during synthesis.

Biological Activity and Applications

Research indicates that 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole exhibits significant biological activity, particularly in medicinal chemistry. It has been studied for its potential effects on neurological pathways and inflammation due to its ability to interact with specific enzymes and receptors. The mechanism of action is believed to involve binding through the pyrazole ring and substituents, where the iodine atom plays a crucial role in enhancing selectivity and affinity for these targets.

Similar Compounds

Several compounds are structurally similar to 3-Cyclopropyl-1-ethyl-4-iodo-1H-pyrazole, including:

| Compound Name | Key Features |

|---|---|

| 3-Cyclopropyl-1-ethyl-4-bromo-1H-pyrazole | Bromine substitution instead of iodine |

| 3-Cyclopropyl-1-ethyl-4-chloro-1H-pyrazole | Chlorine substitution; potentially different reactivity |

| 3-Cyclopropyl-1-ethyl-4-fluoro-1H-pyrazole | Fluorine substitution; smaller atomic radius |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume